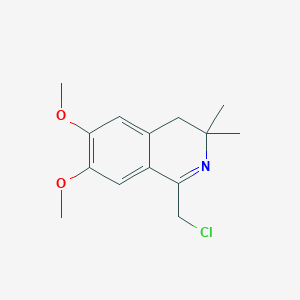![molecular formula C15H16F3NO4 B3032769 Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate CAS No. 49713-39-5](/img/structure/B3032769.png)
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate
Descripción general
Descripción
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is a useful research compound. Its molecular formula is C15H16F3NO4 and its molecular weight is 331.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Rapid Synthesis Techniques : The rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino)methylene)malonate highlights its importance as a precursor in synthesizing quinoline derivatives with various biological activities. This method offers an efficient alternative for industrial-scale production due to its quick reaction time and simple purification process (Valle et al., 2018).
Polymerization Catalysts : Diethyl malonate compounds have been utilized in low-temperature initiation processes for polymerization, demonstrating their effectiveness in producing high yields of polymers under controlled conditions (Bıçak & Özeroğlu, 2001).
Molecular Structure and Interaction
Supramolecular Architecture : Studies on diethyl aryl amino methylene malonate derivatives reveal insights into their supramolecular assembly, influenced by non-covalent interactions and the effects of chloro and nitro substitution on hydrogen bonding (Shaik et al., 2019).
Crystal Structure Analysis : Research into the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate has provided valuable information on its stabilization and potential for further chemical modifications (Achutha et al., 2016).
Biological Activity and Drug Synthesis
Antimicrobial Activity : The synthesis of novel substituted ethyl 2-(quinolin-4-yl)-propanoates from diethyl 2-(ethoxymethylene)malonate showcases the potential of these compounds in developing antimicrobial agents, particularly against Helicobacter pylori (Khan et al., 2013).
Cancer Drug Intermediates : Diethyl 2-(2-chloronicotinoyl)malonate has been identified as a key intermediate in the synthesis of small molecule anticancer drugs. This study presents a rapid synthesis method, contributing to the development of targeted cancer therapies (Xiong et al., 2018).
Material Science and Industrial Applications
- Biobased Chemical Production : The collaboration between Lygos and Sirrus in producing biobased diethyl malonate for methylene malonate monomers highlights the industrial application and demand for environmentally friendly chemicals in adhesive production and other applications (McCoy, 2019).
Mecanismo De Acción
The mechanism of action of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context in which the compound is used .
Propiedades
IUPAC Name |
diethyl 2-[[4-(trifluoromethyl)anilino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-22-13(20)12(14(21)23-4-2)9-19-11-7-5-10(6-8-11)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDEKZGHIXHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384488 | |
| Record name | 5J-040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49713-39-5 | |
| Record name | 5J-040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


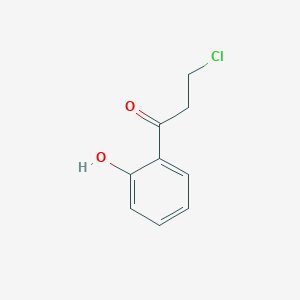

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)
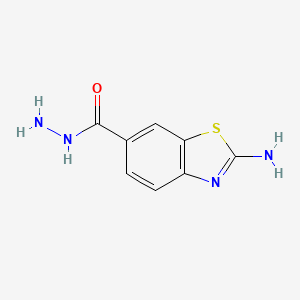
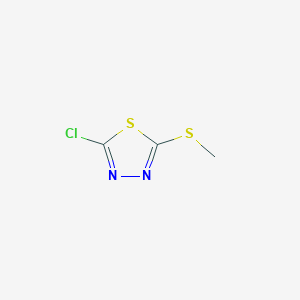
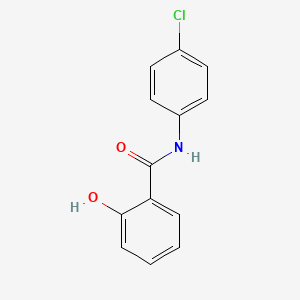
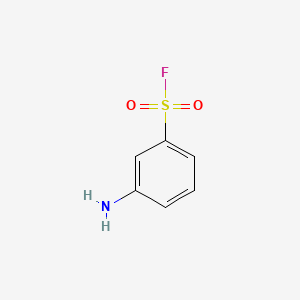
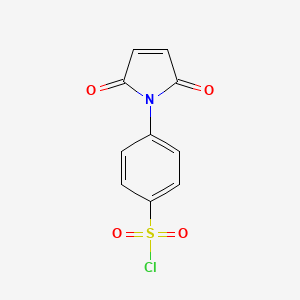

![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)



